molecular formula C9H21NO B13561886 4-(tert-butoxy)-N-methylbutan-1-amine

4-(tert-butoxy)-N-methylbutan-1-amine

Cat. No.: B13561886
M. Wt: 159.27 g/mol
InChI Key: XQBMIJADIRSPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butoxy)-N-methylbutan-1-amine is an organic compound that features a tert-butoxy group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-N-methylbutan-1-amine typically involves the reaction of 4-bromo-N-methylbutan-1-amine with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microreactor technology has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butoxy)-N-methylbutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(tert-butoxy)-N-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-N-methylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-butoxy)-N-methylbutan-1-amine is unique due to the presence of both the tert-butoxy and N-methyl groups, which confer distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine

InChI

InChI=1S/C9H21NO/c1-9(2,3)11-8-6-5-7-10-4/h10H,5-8H2,1-4H3

InChI Key

XQBMIJADIRSPOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.